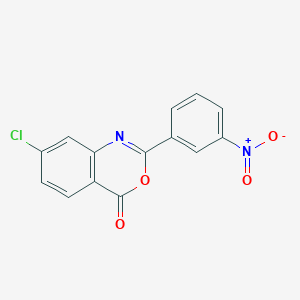
7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
説明
7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as NBD-556, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields. In
作用機序
The mechanism of action of 7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its ability to bind to specific proteins and inhibit their activity. This compound has been found to bind to the active site of enzymes and receptors, preventing them from functioning properly. This compound has also been found to interact with specific amino acid residues within proteins, leading to conformational changes that can affect protein function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in vitro and in vivo. This compound has been found to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This compound has also been found to affect the function of ion channels, leading to changes in membrane potential and cellular excitability.
実験室実験の利点と制限
One of the main advantages of using 7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its ability to selectively label specific proteins and visualize their interactions in live cells. This compound has also been found to be a useful tool for studying protein-protein interactions and enzyme activity. However, one limitation of using this compound is its potential toxicity, as high concentrations of this compound can lead to cell death.
将来の方向性
There are a number of potential future directions for the use of 7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one in scientific research. One area of interest is the development of new drugs that target specific enzymes and receptors, using this compound as a starting point for drug discovery. Another potential application is the use of this compound in the study of protein-protein interactions and cellular signaling pathways. Additionally, new methods for the synthesis of this compound and related compounds could lead to the development of more potent and selective inhibitors.
科学的研究の応用
7-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential use in various scientific research fields, including neuroscience, pharmacology, and biochemistry. This compound has been found to be a useful tool for studying protein-protein interactions, as it can be used to label specific proteins and visualize their interactions in live cells. This compound has also been studied for its potential use in drug discovery, as it has been found to inhibit the activity of certain enzymes and receptors.
特性
IUPAC Name |
7-chloro-2-(3-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O4/c15-9-4-5-11-12(7-9)16-13(21-14(11)18)8-2-1-3-10(6-8)17(19)20/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZAARXBDKTSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-5-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3884987.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3884993.png)
![6-methyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B3885000.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(2-furylmethyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B3885008.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3885009.png)
![N'-(2-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3885015.png)
![2-[(2-ethylpyrimidin-5-yl)carbonyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3885023.png)
![2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B3885028.png)
![N'-[4-(dimethylamino)benzylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3885030.png)
![N'-(4-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3885038.png)
![3-methyl-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3885054.png)
![3-[(4-ethoxyphenyl)amino]-N-phenyl-2-butenethioamide](/img/structure/B3885080.png)
![2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide](/img/structure/B3885083.png)

